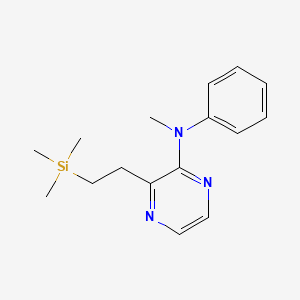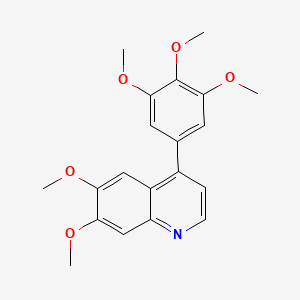
6,7-Dimethoxy-4-(3,4,5-trimethoxyphenyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-4-(3,4,5-trimethoxyphenyl)quinoline is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with methoxy groups at positions 6 and 7, and a trimethoxyphenyl group at position 4. Its distinct structure makes it an interesting subject for research in medicinal chemistry and other scientific disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-(3,4,5-trimethoxyphenyl)quinoline typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxyquinoline with 3,4,5-trimethoxybenzaldehyde under acidic conditions. This reaction is often followed by cyclization and oxidation steps to form the final quinoline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
6,7-Dimethoxy-4-(3,4,5-trimethoxyphenyl)quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions include quinone derivatives, tetrahydroquinoline compounds, and various substituted quinoline derivatives depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential anti-cancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6,7-Dimethoxy-4-(3,4,5-trimethoxyphenyl)quinoline involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and proteins, such as tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress response . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anti-cancer therapy.
類似化合物との比較
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
6,7-Dimethoxy-4-(3,4,5-trimethoxyphenyl)quinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications set it apart from other similar compounds .
特性
CAS番号 |
7473-34-9 |
|---|---|
分子式 |
C20H21NO5 |
分子量 |
355.4 g/mol |
IUPAC名 |
6,7-dimethoxy-4-(3,4,5-trimethoxyphenyl)quinoline |
InChI |
InChI=1S/C20H21NO5/c1-22-16-10-14-13(6-7-21-15(14)11-17(16)23-2)12-8-18(24-3)20(26-5)19(9-12)25-4/h6-11H,1-5H3 |
InChIキー |
OZBBJVOUYOAOSR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C3C=C(C(=CC3=NC=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


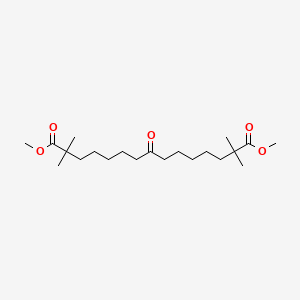
![1-[2,6-Bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-2-(dibutylamino)ethanol hydrochloride](/img/structure/B14008792.png)
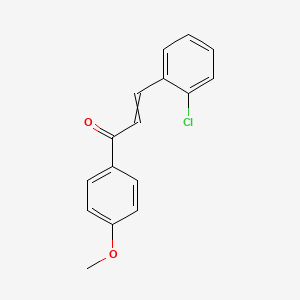
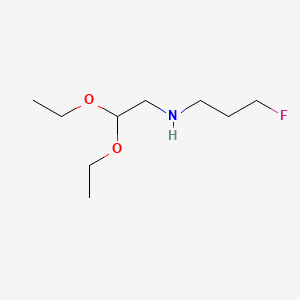
![[Bis(ethylsulfonyl)methyl]benzene](/img/structure/B14008801.png)
![(E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B14008809.png)
![n-[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]-9-ethyl-9h-carbazol-3-amine](/img/structure/B14008810.png)
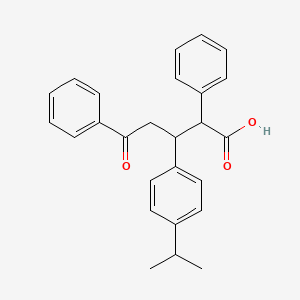
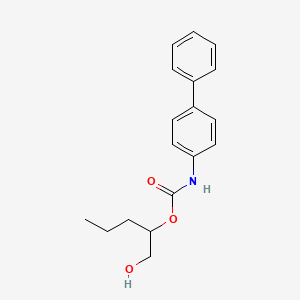
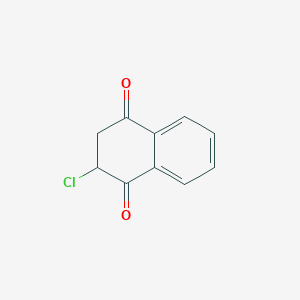
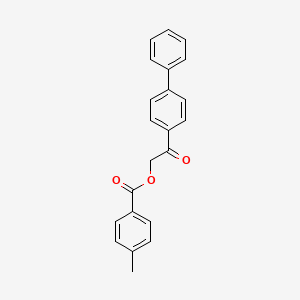
![2-[3-Chloro-3-(4-methoxyphenyl)prop-2-enylidene]malononitrile](/img/structure/B14008831.png)
![1-(4a(2)-Amino[1,1a(2)-biphenyl]-3-yl)ethanone](/img/structure/B14008841.png)
